molecular formula C13H8BrClFNO B2726551 N-(4-bromo-2-fluorophenyl)-4-chlorobenzamide CAS No. 519017-62-0

N-(4-bromo-2-fluorophenyl)-4-chlorobenzamide

Cat. No. B2726551
CAS RN: 519017-62-0
M. Wt: 328.57
InChI Key: XLPWNTBBCDMYQV-UHFFFAOYSA-N
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Description

“N-(4-bromo-2-fluorophenyl)-4-chlorobenzamide” is a chemical compound that likely belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzamide core with a 4-chloro substituent on the benzene ring of the amide and a 4-bromo-2-fluoro substituent on the benzene ring of the amine .


Chemical Reactions Analysis

As a benzamide, this compound could potentially undergo various chemical reactions. For example, it could participate in nucleophilic acyl substitution reactions or be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromo, fluoro, and chloro substituents would likely make the compound relatively dense and possibly give it a relatively high boiling point .

Mechanism of Action

The mechanism of action of this compound is not known without specific context. Benzamides can have various biological activities depending on their specific substituents and the biological system in which they are studied .

Future Directions

The potential uses and future directions for this compound would depend largely on its specific physical, chemical, and biological properties. It could potentially be studied for various applications in fields like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClFNO/c14-9-3-6-12(11(16)7-9)17-13(18)8-1-4-10(15)5-2-8/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPWNTBBCDMYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Br)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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